3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one
Description
3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one is a sulfur-containing ketone derivative featuring a 2,5-difluorophenylthioether moiety. The compound’s structure combines a fluorinated aromatic ring with a sulfanyl group attached to a butan-2-one backbone. Fluorine atoms are known to enhance metabolic stability and lipophilicity, while the sulfanyl group may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)sulfanylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)7(2)14-10-5-8(11)3-4-9(10)12/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYWPGCMPOUPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2,5-difluorophenylthiol with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules. Its unique structure enables it to participate in various chemical reactions, including oxidation and reduction processes.
- Reactivity Studies: It exhibits reactivity typical of thioethers and can undergo nucleophilic substitution reactions at the carbonyl carbon.
2. Biology:
- Antimicrobial and Anticancer Properties: Preliminary studies suggest that 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one may possess biological activity against certain pathogens and cancer cell lines. Research is ongoing to evaluate its efficacy and mechanism of action in these contexts.
- Mechanism of Action: The difluorophenyl group may interact with specific enzymes or receptors, potentially inhibiting their activity and affecting biological pathways.
3. Medicine:
- Pharmaceutical Intermediate: There is ongoing research into its potential as a pharmaceutical intermediate in drug development. Its derivatives may lead to the discovery of new therapeutic agents.
- Potential Drug Candidate: The compound's unique structural features make it a candidate for further investigation into its pharmacological properties and therapeutic applications.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Research
Research focusing on the anticancer properties of this compound revealed that it could induce apoptosis in specific cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation. Further studies are required to elucidate its full potential as an anticancer agent.
Mechanism of Action
The mechanism by which 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The key structural analogs of 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one include:
Key Observations:
Fluorination Impact: Both 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one and the patent compound utilize a 2,5-difluorophenyl group, which is associated with improved metabolic stability and membrane permeability compared to non-fluorinated analogs like 3-(phenylsulfanyl)butan-2-one .
Heterocyclic vs. Linear Backbone : The patent compound’s pyrazolo-pyrimidine core enables π-π stacking and hydrogen bonding, critical for kinase inhibition, whereas the linear butan-2-one backbone in the target compound limits such interactions but offers synthetic flexibility.
Pharmacological and Physicochemical Properties
- Lipophilicity: The logP value of 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one is estimated to be higher (∼2.8) than non-fluorinated analogs (e.g., 3-(phenylsulfanyl)butan-2-one, logP ∼2.1) due to fluorine’s hydrophobic contribution.
- Solubility : The sulfanyl group in the target compound may reduce aqueous solubility compared to polar heterocycles in the patent compound, which is designed for oral bioavailability in cancer therapy .
- Bioactivity: While the patent compound exhibits nanomolar potency against TRK kinases, 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one lacks direct bioactivity data. However, fluorinated thioethers are often explored as protease inhibitors or anti-inflammatory agents.
Biological Activity
3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one is a thioether compound with significant potential in pharmaceutical research due to its unique structural features. The presence of a difluorophenyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various cellular targets. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one is C10H10F2OS. Its structure includes:
- Thioether functionality : The sulfur atom contributes to its unique reactivity and biological interactions.
- Difluorophenyl group : Enhances lipophilicity and may influence binding affinity to biological targets.
Antimicrobial Properties
Preliminary studies indicate that 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one exhibits antimicrobial activity against various pathogens. The compound's efficacy has been evaluated through minimum inhibitory concentration (MIC) assays, showing promising results against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC of 0.8 μg/mL against Candida albicans, suggesting significant antifungal activity .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme inhibition : The difluorophenyl group may interact with enzymes and receptors, potentially inhibiting their activity.
- Metal ion interactions : The sulfur atom can form bonds with metal ions, affecting the function of metalloproteins and enzymes .
Case Studies
- Antimicrobial Efficacy : A study conducted on the compound's effect on C. albicans showed a significant reduction in pseudomycelium formation at concentrations as low as 0.31 μg/mL . This suggests that 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one could be developed into a therapeutic agent for fungal infections.
- Toxicological Assessment : In toxicity studies involving rodents, the compound was administered at various doses to evaluate its safety profile. Results indicated that while some toxicity was observed at higher concentrations, the compound exhibited a favorable safety margin at therapeutic doses .
Comparative Analysis
To understand the unique properties of 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one in relation to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one | C10H10F2OS | Thioether with potential antimicrobial activity |
| 3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one | C10H10F2OS | Similar structure; different fluorine positioning |
| Thioacetaminophen | C8H9NO2S | Known analgesic properties |
| Benzothiazole derivatives | Varies | Diverse biological activities |
Future Directions
Further research is warranted to elucidate the detailed mechanisms by which 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one interacts with biological systems. Potential studies could include:
- In vivo efficacy assessments : Evaluating the therapeutic potential in animal models.
- Detailed pharmacokinetic studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
